![molecular formula C15H13Cl2N3S2 B10975523 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
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Overview
Description
3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound with a molecular formula of C18H13Cl2N3S. This compound is notable for its unique structure, which includes a dichlorobenzyl group, a triazole ring, and a thienylmethyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multiple steps, starting with the preparation of the dichlorobenzyl and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The final step usually involves the coupling of the dichlorobenzyl and triazole intermediates under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-DICHLOROBENZYL 5-METHYL (1,2,4)TRIAZOLO (4,3-A)QUINOLIN-1-YL SULFIDE: Shares a similar triazole and dichlorobenzyl structure but differs in the quinoline moiety.
2,4-DICHLOROBENZYL 2-[4-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-3-THIENYL ETHER: Contains a similar triazole and dichlorobenzyl structure but includes a thienyl ether group.
Uniqueness
What sets 3,4-DICHLOROBENZYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13Cl2N3S2 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3S2/c1-20-14(8-11-3-2-6-21-11)18-19-15(20)22-9-10-4-5-12(16)13(17)7-10/h2-7H,8-9H2,1H3 |
InChI Key |
UWIVXCAKAVIIHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CS3 |
Origin of Product |
United States |
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